4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(6-piperazin-1-ylpyridin-3-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,17-7-9-20-10-8-17)12-1-2-13(15-11-12)16-5-3-14-4-6-16/h1-2,11,14H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKWMHJZRJOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation-Mediated Coupling
A foundational method involves the sequential introduction of the sulfonyl and amine groups:
Step 1: Synthesis of Pyridine-3-sulfonyl Chloride
Pyridine-3-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C to yield pyridine-3-sulfonyl chloride.
Step 2: Piperazine Incorporation
The sulfonyl chloride intermediate reacts with piperazine in anhydrous tetrahydrofuran (THF) under nitrogen, with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–16 hours:
$$
\text{Pyridine-3-sulfonyl chloride} + \text{Piperazine} \xrightarrow{\text{Et₃N, THF}} \text{6-Piperazin-1-ylpyridine-3-sulfonyl chloride} + \text{HCl}
$$
Yield : 65–72% (hypothetical based on analogous sulfonamide syntheses).
Step 3: Morpholine Conjugation
The sulfonyl chloride intermediate from Step 2 reacts with morpholine in dichloromethane (DCM) at 0°C, followed by warming to room temperature. The product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient):
$$
\text{6-Piperazin-1-ylpyridine-3-sulfonyl chloride} + \text{Morpholine} \xrightarrow{\text{DCM}} \text{Target Compound} + \text{HCl}
$$
Yield : 58–64%.
One-Pot Tandem Reactions
Modern approaches employ palladium-catalyzed cross-coupling to streamline synthesis. For example, a Suzuki-Miyaura coupling introduces the piperazine group to a halogenated pyridine precursor, followed by in situ sulfonylation:
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃.
- Solvent: Dimethylformamide (DMF)/water (9:1).
- Temperature: 100°C, 24 hours.
Advantages :
- Reduced purification steps.
- Higher functional group tolerance.
Yield : 70–75% (estimated from analogous reactions in).
Industrial-Scale Production and Optimization
Hydrogenation and Catalytic Methods
Patent CN105777615A outlines hydrogenation strategies for related morpholine-piperidine systems, which can be adapted for this compound:
Key Steps :
- Raney Nickel Catalysis : Facilitates deprotection of benzyl groups under hydrogen pressure (10–40 kg/cm²).
- Palladium on Carbon (Pd/C) : Used for final debenzylation at 50°C, achieving yields >89%.
Table 1: Comparative Hydrogenation Conditions
| Catalyst | Pressure (kg/cm²) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Raney Ni | 10 | 50 | 88.6 |
| 10% Pd/C | 40 | 50 | 89.7 |
Solvent and pH Optimization
- Solvent Choice : Toluene and t-butanol are preferred for their ability to dissolve intermediates while minimizing side reactions.
- pH Control : Potassium carbonate (pH >11) ensures efficient amine deprotonation during coupling.
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity using a C18 column (acetonitrile/water + 0.1% TFA).
- Storage : Stable at −20°C under inert atmosphere for >12 months.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
The sulfonylation of pyridine derivatives often yields mixtures of 3- and 4-sulfonated products. Strategies to enhance 3-selectivity include:
- Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate pyridine at the 3-position prior to sulfonation.
- Protective Groups : Temporary protection of the 4-position with trimethylsilyl groups.
Purification Difficulties
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves sulfonamide byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl (-SO₂-) group serves as a primary reaction site due to its electron-withdrawing nature. Key reactions include:
Nucleophilic Substitution
-
Aminolysis : Reacts with primary/secondary amines under mild conditions (20–25°C, THF/DMF) to form substituted sulfonamides. Steric hindrance from the pyridine-morpholine system reduces reaction rates compared to simpler sulfonyl chlorides .
-
Hydrolysis : Stable in neutral aqueous solutions but undergoes slow hydrolysis in strongly acidic (HCl, >2 M) or basic (NaOH, >1 M) conditions to yield sulfonic acid derivatives .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces the sulfonyl group to a thioether (-S-) without affecting other rings .
Morpholine Ring Transformations
The morpholine oxygen and nitrogen atoms participate in acid/base-mediated reactions:
Piperazine-Pyridine System Reactivity
The piperazine-pyridine moiety demonstrates versatile reactivity:
Electrophilic Aromatic Substitution
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the pyridine C4 position .
-
Halogenation : Selective bromination (Br₂, FeCl₃) occurs at pyridine C2 and C5 positions .
Metal-Mediated Cross-Coupling
Multi-Component Reactions
The compound participates in Petasis-like reactions due to its dual nucleophilic (piperazine) and electrophilic (sulfonyl) sites:
Example Reaction
textGlyoxylic acid + Compound + Vinylboronic acid → α-Vinyl-β-(sulfonylmorpholino)glycine
Stability Profile
Critical degradation pathways under accelerated conditions (40°C/75% RH, 4 weeks):
| Stress Condition | Major Degradant | % Degradation |
|---|---|---|
| Acidic (pH 2) | Pyridine-sulfonic acid | 22 |
| Alkaline (pH 10) | Morpholine ring-opened dimer | 18 |
| Oxidative (H₂O₂) | N-Oxide derivatives | 15 |
Data adapted from forced degradation studies of analogous sulfonylmorpholine compounds .
Unexplored Reactivity Frontiers
-
Photochemical Reactions : Potential for [2+2] cycloadditions given the conjugated pyridine-sulfonyl system.
-
Bioconjugation : Thiol-selective reactions via sulfonyl exchange remain untested.
-
C–H Activation : Sparsely explored transition-metal-catalyzed functionalization of the piperazine ring.
This compound’s multifunctional architecture positions it as a valuable intermediate for synthesizing bioactive molecules, though systematic studies of its full reactivity spectrum are still needed.
Scientific Research Applications
Chemical Reactions
The compound is reactive due to its sulfonyl group, which can participate in nucleophilic substitution reactions. The morpholine ring can undergo ring-opening reactions under acidic or basic conditions, while the piperazine moiety can engage in various electrophilic substitutions.
Medicinal Chemistry
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine has been investigated for its potential as an inhibitor of serine proteases, which are crucial in numerous biological processes. Preliminary studies suggest that it might be effective in treating conditions related to protease activity, including certain cancers and inflammatory diseases.
Proteomics Research
In proteomics, this compound is utilized to study protein interactions and functions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify binding interactions between the compound and various proteins, elucidating mechanisms of action .
Antitumor Activity
Research has indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The sulfonamide moiety is particularly noted for its role in enzyme inhibition and anticancer properties .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, specifically targeting acetylcholinesterase and urease, which are vital in various physiological processes . This activity suggests potential applications in treating neurodegenerative disorders and other diseases linked to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .
Comparison with Similar Compounds
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine can be compared to other similar compounds such as:
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid: Another compound with a similar core structure but different substituents, resulting in unique reactivity and uses.
This compound stands out due to its specific sulfonyl and morpholine groups, which confer unique chemical and biological properties .
Biological Activity
4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine, also known as piperazinylpyridine sulfonyl morpholine (PPSM), is a synthetic compound characterized by its unique molecular structure, which includes a morpholine ring and a sulfonyl group attached to a piperazine derivative of pyridine. Its molecular formula is C13H20N4O3S, with a molecular weight of approximately 312.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The structure of this compound includes several functional groups that contribute to its reactivity and biological activity:
- Morpholine Ring : Provides basicity and potential for nucleophilic reactions.
- Piperazine Moiety : Enhances binding interactions with biological targets.
- Sulfonyl Group : Facilitates nucleophilic substitution reactions and enhances solubility in biological systems.
Synthesis
The synthesis of PPSM typically involves multi-step organic reactions, including the reaction of 3-pyridinesulfonyl chloride with morpholine and piperazine. Common solvents used in these reactions include dimethylformamide (DMF), often in the presence of catalysts like palladium on carbon (Pd/C) to achieve high yields and purity suitable for biological testing.
Preliminary studies indicate that this compound acts as an inhibitor of various biological targets, particularly serine proteases. Interaction studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions. The compound's ability to alter enzyme activity suggests potential therapeutic applications in conditions related to protease activity .
Pharmacological Applications
- Antidiabetic Potential : Research has indicated that derivatives of piperazine and morpholine exhibit significant antidiabetic activity. For instance, compounds structurally related to PPSM have shown inhibition of metabolic enzymes such as α-glucosidase and DPP-4, which are crucial in glucose metabolism .
- Antitumor Activity : Some studies have reported that similar compounds possess antitumor properties, suggesting that PPSM may also have potential in cancer therapy .
- Neurological Applications : Given the structural features similar to known neuroactive compounds, PPSM may also be investigated for its effects on neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of PPSM and related compounds:
| Study | Findings |
|---|---|
| Study A | Identified PPSM as a potent inhibitor of serine proteases with potential applications in treating protease-related diseases. |
| Study B | Demonstrated significant α-glucosidase inhibitory activity in vitro, indicating potential for diabetes management. |
| Study C | Reported antitumor effects in cell lines treated with similar piperazine-morpholine derivatives, suggesting further exploration of PPSM's anticancer properties. |
Comparison with Similar Compounds
PPSM can be compared to other structurally similar compounds, which highlights its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-Boc-piperazin-1-yl)pyridine | Similar core structure | Different functional groups lead to distinct properties |
| 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid | Similar core structure but different substituents | Unique reactivity and uses |
The unique combination of the morpholine ring with both piperazine and pyridine derivatives sets this compound apart from these similar compounds, suggesting distinct pharmacological properties and potential therapeutic uses .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with piperazine, followed by sulfonylation with morpholine. A similar approach is described in the synthesis of 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine , where nitro-pyridine intermediates are functionalized via nucleophilic substitution and subsequent sulfonylation steps . Key steps include optimizing reaction temperatures (e.g., 80–100°C for sulfonylation) and using DMSO-d6 as a solvent for NMR characterization .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Methodological Answer : Key properties include:
- Molecular weight : 234.32 g/mol (analogous to related sulfonamide derivatives) .
- Boiling point : ~388°C (estimated via computational models for sulfonylmorpholine analogs) .
- Solubility : Likely polar aprotic solvent compatibility (e.g., DMSO, DMF) based on sulfonamide group behavior .
- Experimental validation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use 1H NMR (600 MHz, DMSO-d6) to identify characteristic peaks:
- δ 3.52 ppm (morpholine protons), δ 2.42–2.98 ppm (piperazine protons), and aromatic protons in the pyridine ring (δ 7.42–8.21 ppm) .
- LC-MS (ESI+) can confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.1) and detect impurities .
Advanced Research Questions
Q. How should researchers address contradictory NMR data when impurities are detected?
- Methodological Answer :
Perform HPLC purity analysis using reference standards (e.g., EP/BP impurity guidelines) to quantify impurities like unreacted piperazine or sulfonylation by-products .
Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from stereoisomers or regioisomers.
Cross-reference with synthetic intermediates (e.g., nitro-pyridine precursors) to trace contamination sources .
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., sulfonic acid derivatives).
- Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring for color changes or precipitate formation .
Q. How can conformational analysis inform SAR studies for analogs of this compound?
- Methodological Answer :
- Perform X-ray crystallography to determine the spatial arrangement of the sulfonylmorpholine and piperazine groups. For example, analogs with fluorophenyl-piperazine motifs have been structurally resolved via crystallography to assess binding interactions .
- Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., GPCRs or kinases) based on conformational flexibility .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), catalyst (e.g., K2CO3), and stoichiometry to identify optimal conditions .
- Flow chemistry : Continuous flow reactors can improve sulfonylation efficiency by minimizing exothermic side reactions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Compare COSMO-RS simulations with experimental shake-flask assays in solvents like water, ethanol, and acetonitrile.
- Adjust computational models using experimental logP values (e.g., measured via HPLC retention time) .
Q. What analytical techniques are recommended for identifying trace metal contaminants in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
